1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Overview
Description
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound that is part of the tetrahydropyridine family, which is known for its biological activities and significance in medicinal chemistry. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis.
Synthesis Analysis
The synthesis of tetrahydropyridines can be achieved through various methods. A highly diastereoselective synthesis of tetrahydropyridines has been developed using a C-H activation-cyclization-reduction cascade, which involves rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction, yielding the target compounds with high purity and yield . Another approach involves the synthesis of tetrahydropyridine-3-carboxylic acids through the transformation of Morita–Baylis–Hillman (MBH) acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition .
Molecular Structure Analysis
The molecular structure of related tetrahydropyridine derivatives has been studied through X-ray diffraction. For instance, the crystal structure of a related compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined, revealing a flat boat conformation of the tetrahydropyridine ring and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo various chemical reactions. They can be used as substrates for Pd-catalyzed Suzuki-Miyaura, Heck, and Stille couplings . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] demonstrates the versatility of tetrahydropyridine derivatives in forming spiro compounds through nucleophilic substitution, cyano-reduction, and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their functional groups and molecular structure. For example, the presence of the Boc group can affect the solubility and reactivity of the compound in peptide synthesis. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, which can influence the compound's stability and reactivity .
Scientific Research Applications
Pharmacology and Cancer Research
- Field : Pharmacology and Cancer Research .
- Application : Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Its presence has been identified in both natural products and synthetic pharmaceutical agents . THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
- Methods : More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
- Results : Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
Organic Synthesis
- Field : Organic Synthesis .
- Application : “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is a chemical reagent used in organic synthesis .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application : Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . It’s also used for Suzuki-Miyaura cross-coupling using palladium phosphine catalyst, palladium-catalyzed ligand-controlled regioselective Suzuki coupling .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Enzymatic Inhibitors and Receptor Ligands
- Field : Biochemistry .
- Application : Boc-THP-containing compounds are used in the preparation of several enzymatic inhibitors and receptor ligands .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Treatment of Obesity and Diabetes
- Field : Pharmacology .
- Application : Boc-THP-containing compounds are used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for treatment of obesity and diabetes .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry .
- Application : “1-Boc-1,2,3,6-tetrahydropyridine” is used as a pharmaceutical intermediate .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Synthesis of Enzymatic Inhibitors and Receptor Ligands
- Field : Biochemistry .
- Application : Boc-THP-containing compounds are used in the preparation of several enzymatic inhibitors and receptor ligands .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Preparation of Orally Active Anaplastic Lymphoma Kinase Inhibitors
- Field : Pharmacology .
- Application : Boc-THP-containing compounds are used in the preparation of orally active anaplastic lymphoma kinase inhibitors .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Preparation of Oxazolecarboxamides as Diacylglycerol Acyltransferase-1 Inhibitors
- Field : Pharmacology .
- Application : Boc-THP-containing compounds are used in the preparation of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for treatment of obesity and diabetes .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction being carried out .
Safety And Hazards
The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQYUPHBPYITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515792 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
CAS RN |
86447-11-2 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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